molecular formula C14H13F2N3O3S B6427551 4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034502-56-0

4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B6427551
CAS No.: 2034502-56-0
M. Wt: 341.34 g/mol
InChI Key: IRTSMLJOEVIPDV-UHFFFAOYSA-N
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Description

4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is further functionalized with a difluorobenzenesulfonyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Difluorobenzenesulfonyl Group: The difluorobenzenesulfonyl group is introduced via a sulfonylation reaction using 3,5-difluorobenzenesulfonyl chloride and a suitable base.

    Coupling with Pyrimidine Ring: The final step involves coupling the pyrrolidine intermediate with a pyrimidine derivative under specific reaction conditions, such as the presence of a coupling agent and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine: Similar structure with a pyridine ring instead of a pyrimidine ring.

    4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}benzene: Similar structure with a benzene ring instead of a pyrimidine ring.

Uniqueness

4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the presence of both the pyrimidine ring and the difluorobenzenesulfonyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4-[1-(3,5-difluorophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O3S/c15-10-5-11(16)7-13(6-10)23(20,21)19-4-2-12(8-19)22-14-1-3-17-9-18-14/h1,3,5-7,9,12H,2,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTSMLJOEVIPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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